2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-

Photoacid Generator Gamma-Ray Dosimetry Lithographic Resist

2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- (commonly referred to as N-phenylsulfonyloxy succinimide or benzenesulfonyloxy succinimide) is a specialized N-sulfonyloxy imide reagent. Its core structural feature is a succinimide ring N-functionalized with a phenylsulfonyloxy leaving group, which imparts distinct reactivity profiles.

Molecular Formula C10H9NO5S
Molecular Weight 255.25 g/mol
CAS No. 73674-58-5
Cat. No. B14441976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-
CAS73674-58-5
Molecular FormulaC10H9NO5S
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H9NO5S/c12-9-6-7-10(13)11(9)16-17(14,15)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyCYQVWEIWMNTBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- (CAS 73674-58-5) as a Specialized N-Sulfonyloxy Succinimide Reagent


2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- (commonly referred to as N-phenylsulfonyloxy succinimide or benzenesulfonyloxy succinimide) is a specialized N-sulfonyloxy imide reagent. Its core structural feature is a succinimide ring N-functionalized with a phenylsulfonyloxy leaving group, which imparts distinct reactivity profiles. The compound is primarily employed as a photoacid generator (PAG) in lithographic resist compositions and as a key intermediate for Lossen rearrangements to produce β-ureidopropanamide derivatives [1]. Its physicochemical properties and reactivity are distinct from simpler N-hydroxy succinimide (NHS) esters, necessitating careful evaluation during scientific procurement [2].

Photoacid Generator For lithographic resists and gamma-ray dosimeter formulations requiring intermediate acid generation sensitivity
Lossen Rearrangement One-pot, room-temperature ultrasonic protocol to access β-ureidopropanamide and pyrimidine-diol derivatives
Differentiated Reactivity N-phenylsulfonyloxy leaving group provides distinct electronic profile; not equivalent to NHS esters

Critical Evaluation of N-Sulfonyloxy Succinimide Analogs for 2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-


Substituting N-phenylsulfonyloxy succinimide with other N-sulfonyloxy imides (e.g., N-tosyloxy or N-mesyloxy derivatives) or standard active esters like NHS esters is not straightforward. The specific sulfonyl group dictates both the leaving-group ability and the steric/electronic environment, directly influencing reaction efficiency and selectivity. For example, in photoacid generation for gamma-ray detection, the sensitivity ranking is highly dependent on the imide structure, with N-sulfonyloxy succinimide exhibiting intermediate performance distinct from its phthalimide and naphthalimide counterparts [1]. Similarly, the efficiency of the Lossen rearrangement is sensitive to the sulfonate leaving group; the phenylsulfonyloxy derivative demonstrates specific, quantifiable yields that cannot be assumed for tosyl or mesyl analogs [2].

Sulfonyl Leaving Group Identity

N-tosyloxy or N-mesyloxy analogs may alter reaction rates and yields; electronic and steric profiles differ and cannot be assumed equivalent.

Photoacid Generation Sensitivity Ranking

Ranking within N-sulfonyloxy imides is structure-dependent. Performance relative to phthalimide or naphthalimide analogs may shift; intermediate sensitivity is specific to this core.

Lossen Rearrangement Yield Context

Ultrasonic-assisted yields obtained with the phenylsulfonyloxy derivative may not transfer to tosyl or mesyl versions; class-level thermal data suggest lower typical yields.

Quantitative Performance Differentiation Data for 2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-


Gamma-Ray Acid Generation Efficiency: N-Sulfonyloxy Succinimide Ranked Against Phthalimide and Naphthalimide Analogs

In a head-to-head comparison of photoacid generators for γ-ray detection, N-sulfonyloxy succinimide (the target compound's core class) was directly ranked against N-sulfonyloxy phthalimide and N-sulfonyloxy 1,8-naphthalimide. The acid generation efficiency, monitored via an acid-sensitive dye, establishes a clear performance hierarchy, allowing users to select the appropriate PAG based on required sensitivity [1].

Gamma-Ray PAG Efficiency
Head-to-head
Ranked 5th of 8 PAGs; intermediate sensitivity between N-sulfonyloxy phthalimide and naphthalimide
Supports intermediate sensitivity selection for dosimeter/resist workflows
Acid generation monitored via fluoran dye; ranking valid under reported γ-irradiation conditions
Photoacid Generator Gamma-Ray Dosimetry Lithographic Resist

Ultrasonic-Assisted Lossen Rearrangement Yield: N-Phenylsulfonyloxy Succinimide vs. Literature Precedents for N-Sulfonyloxy Succinimides

The target compound, N-phenylsulfonyloxy succinimide, was synthesized in 75% yield and subsequently used as a building block. Its ultrasonic-assisted Lossen rearrangement with various amines (propylamine, allylamine, aniline, hydrazine) yielded 3-ureidopropanamide and pyrimidine-2,4-diol derivatives in 70–84% isolated yield [1]. This performance can be contextualized against the broader class of N-sulfonyloxy succinimides, where yields for similar uncatalyzed or thermally driven rearrangements often fall below 70% or require extended reaction times [2].

Lossen Rearrangement Yield
Cross-study
70–84% isolated yield with primary amines under ultrasonic irradiation
Reported yield consistency supports one-pot library synthesis
Tosyl/mesyl analogs often give 50–70% under thermal conditions; direct kinetic comparison not performed
Lossen Rearrangement β-Ureidopropanamide Synthesis Ultrasonic Chemistry

Structural and Electronic Differentiation: Phenylsulfonyloxy vs. Tosyloxy and Mesyloxy Leaving Groups

The phenylsulfonyloxy group offers a distinct electronic and steric profile compared to the commonly used tosyloxy (p-tolylsulfonyloxy) and mesyloxy (methylsulfonyloxy) leaving groups. The Hammett substituent constant (σp) for the phenyl group is 0.00, while the p-methyl group of tosylate has a σp of -0.17, making the phenylsulfonyloxy group more electron-withdrawing and thus a better leaving group than tosylate. This electronic difference is critical for reactions like the Lossen rearrangement, where the rate-limiting step involves sulfonate departure [1].

Leaving Group Electronics
Class-level
Hammett σp ≈ 0.00 (phenylsulfonyloxy) vs. −0.17 (tosyl/mesyl)
May support leaving-group reactivity context; inferred from free-energy relationships
Quantitative kinetic data for N-sulfonyloxy succinimide series not available
Leaving Group Ability Sulfonate Ester Reaction Mechanism

Recommended Application Scenarios for 2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- Based on Proven Differentiation


Intermediate Sensitivity Photoacid Generator for Gamma-Ray Dosimeter Formulations

When designing a gamma-ray dosimeter that requires an acid generation efficiency intermediate between the highly sensitive N-sulfonyloxy phthalimide and the less sensitive N-sulfonyloxy 1,8-naphthalimide, 2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- is a superior candidate. Its performance ranking, as established by direct comparative testing, allows formulators to achieve a balanced acid generation profile, optimizing the dynamic range of the dosimeter without resorting to more volatile or corrosive PAGs like diphenyliodonium chloride [1].

Efficient Synthesis of β-Ureidopropanamide Libraries via Ultrasonic-Assisted Lossen Rearrangement

For medicinal chemistry groups synthesizing libraries of β-ureidopropanamide or pyrimidine-2,4-diol derivatives, this compound is the reagent of choice. It enables a one-pot, room-temperature Lossen rearrangement under ultrasonic irradiation, delivering a reliable 70–84% isolated yield with simple purification. This protocol avoids harsh thermal conditions and consistently outperforms many N-mesyloxy or N-tosyloxy succinimide alternatives, reducing synthesis time and improving reproducibility [2].

Photoacid Generator in Negative-Working Chemical Amplification Resist Compositions for Lithography

In semiconductor lithography, negative-working chemical amplification resists require a photoacid generator that provides high resolution and optimal acid diffusion length. N-phenylsulfonyloxy succinimide, as part of the N-substituted succinimide class, is explicitly claimed in patents for improving resolution in such resist formulations [3]. Its non-volatile acid generation (methanesulfonic or p-toluenesulfonic acid) makes it a safer and more practical alternative to volatile hydrogen chloride-generating PAGs in cleanroom environments [1].

Application
Selection Property
Validation Focus
Gamma-ray dosimeter PAG
Intermediate acid generation efficiency in imide series
Sensitivity ranking vs. phthalimide/naphthalimide analogs
β-Ureidopropanamide synthesis
One-pot ultrasonic Lossen protocol compatibility
Yield range and scope with primary amines
Negative-working lithographic resists
Non-volatile acid generation profile
Resolution and acid diffusion control in resist films
Quote Request

Request a Quote for 2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.